Americium water

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Americium water refers to the presence of the synthetic element americium in water. Americium, with the atomic number 95, is a radioactive element and a member of the actinide series. It was first produced in 1944 by Glenn T. Seaborg and his team at the University of Chicago as part of the Manhattan Project . Americium is known for its applications in smoke detectors and as a neutron source in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions: Americium is typically produced in nuclear reactors through the bombardment of plutonium with neutrons. The reaction involves the conversion of plutonium-239 to americium-241 through a series of neutron capture and beta decay processes . The preparation of americium in water involves the separation of americium from other actinides using Eichrom TRU resin and subsequent measurement by alpha spectrometry .

Industrial Production Methods: Industrial production of americium involves the irradiation of plutonium in nuclear reactors. The resulting americium is then separated and purified using ion exchange, precipitation, and solvent extraction techniques . The separation process is crucial to obtain high-purity americium for various applications.

化学反応の分析

Types of Reactions: Americium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, americium reacts with hydrochloric acid to form americium chloride and hydrogen gas .

Common Reagents and Conditions: Common reagents used in reactions with americium include hydrochloric acid, nitric acid, and perchloric acid. The conditions for these reactions typically involve controlled temperatures and the presence of specific catalysts to facilitate the reactions .

Major Products Formed: The major products formed from reactions involving americium include americium chloride, americium oxide, and various americium salts. These products are often used in scientific research and industrial applications .

科学的研究の応用

Americium has a wide range of scientific research applications. It is extensively used in the study of nuclear reactions and properties due to its radioactive nature . Americium-241, in particular, is used in smoke detectors as a source of ionizing radiation . Additionally, americium is considered for use in spacecraft as a power source, leveraging its long half-life for extended missions .

作用機序

The mechanism of action of americium in water involves its interaction with water molecules. Americium reacts with water to produce oxides and hydrogen gas. This reaction is exothermic and involves the gradual change from electrostatic to covalent interactions between americium and oxygen atoms . The americium atoms lose electrons during the reaction, and the 5f orbital is significantly involved, leading to orbital hybridization .

類似化合物との比較

Americium shares similarities with other actinides such as curium, berkelium, and plutonium. Like americium, these elements are also radioactive and have applications in nuclear science . americium is unique in its extensive use in smoke detectors and its potential for use in space exploration . The chemistry of americium (III) is similar to that of lanthanide (III) compounds, forming insoluble salts such as fluoride, oxalate, and phosphate .

List of Similar Compounds:- Curium

- Berkelium

- Plutonium

- Neptunium

- Californium

Americium’s unique properties and applications make it a valuable element in various scientific and industrial fields.

特性

CAS番号 |

104475-16-3 |

|---|---|

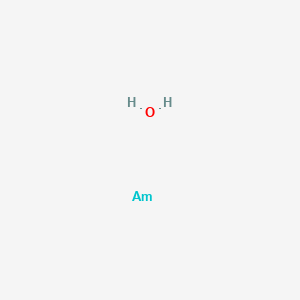

分子式 |

AmH2O |

分子量 |

261.077 g/mol |

IUPAC名 |

americium;hydrate |

InChI |

InChI=1S/Am.H2O/h;1H2 |

InChIキー |

NKIMGVHWWBQTCS-UHFFFAOYSA-N |

正規SMILES |

O.[Am] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)

![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)

![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)

![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)